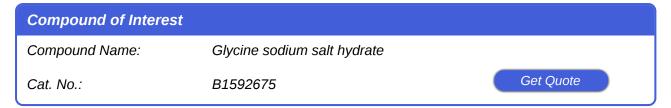


Application of Glycine in the Cryopreservation of Cells: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is a cornerstone of modern biological research and drug development, enabling the long-term storage of valuable cell lines. While traditional cryoprotectants like dimethyl sulfoxide (DMSO) are effective, they can exhibit cellular toxicity. Glycine, a simple amino acid, and its derivative, glycine betaine, have emerged as promising cryoprotective agents. They function as natural osmoprotectants, helping cells survive the harsh conditions of freezing and thawing. This document provides detailed application notes and protocols for the use of glycine in cell cryopreservation, supported by quantitative data and mechanistic insights.

Principles and Mechanisms of Action

Glycine and glycine betaine enhance cell survival during cryopreservation through several mechanisms:

- Osmotic Balance: During freezing, the formation of extracellular ice concentrates solutes, creating a hyperosmotic environment that can fatally dehydrate cells. Glycine and glycine betaine accumulate within the cytoplasm, increasing intracellular solute concentration and counteracting the external osmotic pressure, thus preventing excessive water loss.[1]
- Mitochondrial Protection: Glycine has been shown to protect mitochondrial function during cryopreservation. It helps maintain the mitochondrial membrane potential, which is crucial for



ATP production and overall cell health.[2][3] This leads to higher post-thaw energy levels within the cells.

- Membrane and Protein Stabilization: Glycine and glycine betaine can interact with the lipid bilayer of the cell membrane, stabilizing it against freeze-induced damage.[4] They are also thought to stabilize proteins, preventing their denaturation at low temperatures and high salt concentrations.
- Reduction of Oxidative Stress: The freezing and thawing process can induce the production
 of reactive oxygen species (ROS), leading to cellular damage. Glycine has been shown to
 mitigate oxidative stress, contributing to improved cell viability.[3]

Experimental Protocols

The following protocols provide a framework for using glycine as a cryoprotectant for both adherent and suspension mammalian cells. It is crucial to optimize these protocols for specific cell lines to achieve the best results.

Protocol 1: Cryopreservation of Adherent Mammalian Cells with Glycine

Materials:

- Healthy, sub-confluent culture of adherent cells (70-80% confluency)
- Complete growth medium
- Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
- Trypsin-EDTA solution
- Cryopreservation Medium with Glycine (see composition below)
- Sterile cryovials
- Controlled-rate freezing container (e.g., Mr. Frosty)
- -80°C freezer



· Liquid nitrogen storage tank

Cryopreservation Medium with Glycine:

- Complete growth medium: 70% (v/v)
- Fetal Bovine Serum (FBS): 20% (v/v)
- Glycine solution (sterile, aqueous): to a final concentration of 50 mM[5]
- DMSO: 5-10% (v/v)[6]

(Note: The optimal glycine concentration can vary between 5 mM and 75 mM depending on the cell type and should be determined empirically.[2][3])

Procedure:

- · Cell Harvest:
 - Aspirate the growth medium from the culture flask.
 - Wash the cell monolayer once with PBS.
 - Add a sufficient volume of Trypsin-EDTA to cover the cell layer and incubate at 37°C until the cells detach.[1]
 - Neutralize the trypsin by adding at least an equal volume of complete growth medium.
 - Transfer the cell suspension to a sterile centrifuge tube.
- Cell Counting and Pelleting:
 - Perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability should be greater than 90%.[7]
 - Centrifuge the cell suspension at 150-200 x g for 5 minutes.
 - Carefully aspirate the supernatant.



- · Resuspension in Cryopreservation Medium:
 - Gently resuspend the cell pellet in the pre-chilled (4°C) Cryopreservation Medium with
 Glycine to a final concentration of 2-4 x 10⁶ viable cells/mL.[7]
- Aliquoting and Freezing:
 - Pipette 1 mL aliquots of the cell suspension into pre-labeled sterile cryovials.[7]
 - Place the cryovials into a controlled-rate freezing container.
 - Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[1]
- Long-Term Storage:
 - Transfer the frozen vials to the vapor phase of a liquid nitrogen storage tank for long-term preservation.[7]

Protocol 2: Cryopreservation of Suspension Mammalian Cells with Glycine

Materials:

- Healthy suspension cell culture in the logarithmic growth phase
- · Complete growth medium
- Cryopreservation Medium with Glycine (same as for adherent cells)
- · Sterile cryovials
- Controlled-rate freezing container
- -80°C freezer
- Liquid nitrogen storage tank



Procedure:

- · Cell Counting and Pelleting:
 - Aseptically transfer the cell suspension to a sterile centrifuge tube.
 - Perform a viable cell count. Viability should be over 90%.
 - Centrifuge the cells at 150 x g for 5 minutes.[7]
 - Aspirate the supernatant.
- Resuspension in Cryopreservation Medium:
 - Gently resuspend the cell pellet in cold Cryopreservation Medium with Glycine to a concentration of 2-4 x 10⁶ cells/mL.[7]
- · Aliquoting, Freezing, and Storage:
 - Follow steps 4 and 5 from the adherent cell protocol.

Protocol 3: Thawing of Cryopreserved Cells

Materials:

- · Frozen cryovial of cells
- Complete growth medium, pre-warmed to 37°C
- Sterile 15 mL centrifuge tube
- Water bath at 37°C
- 70% ethanol

Procedure:

Rapid Thawing:



- Quickly retrieve a cryovial from liquid nitrogen storage.
- Immediately place the lower half of the vial in a 37°C water bath. Agitate gently until only a small ice crystal remains (typically less than 1-2 minutes).[8]
- Caution: Do not completely thaw the vial, as prolonged exposure to DMSO at warmer temperatures is toxic.
- Dilution and Removal of Cryoprotectant:
 - Wipe the outside of the vial with 70% ethanol before opening in a sterile environment.
 - Using a sterile pipette, transfer the cell suspension into a 15 mL centrifuge tube containing
 5-10 mL of pre-warmed complete growth medium. Add the medium dropwise initially to
 minimize osmotic shock.[8]
 - Centrifuge the cells at 150-200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.[8]
 - Aspirate the supernatant.
- Resuspension and Plating:
 - Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.
 - Transfer the cell suspension to a new culture flask.
 - Incubate at the appropriate temperature and CO2 concentration.

Data Presentation

The following tables summarize quantitative data from various studies on the efficacy of glycine and glycine betaine in cryopreservation.

Table 1: Effect of Glycine on Post-Thaw Spermatozoa Quality



Species	Glycine Concentrati on	Parameter	Result	Control (No Glycine)	Reference
Striped Bass	75 mM (with 7.5% DMSO)	% Sperm with intact plasma membrane & functional mitochondria	Highest Percentage	Not specified	[2]
Striped Bass	50 mM	Post-thaw motility (after 24h refrigerated storage)	30 ± 2.9%	Lower (P<0.01)	[5]
Striped Bass	50 mM	Post-thaw motility (after 48h refrigerated storage)	16 ± 2.4%	Lower (P<0.01)	[5]
Ram	15 mM	Post-thaw motility, viability, membrane & acrosome integrity	Significantly improved	Lower	[3]
Achai Bull	10 mM (with 2.3 mM Vitamin E)	Post-thaw motility	Significantly higher (P < 0.05)	Lower	[3]
Achai Bull	10 mM (with 2.3 mM Vitamin E)	Post-thaw viability, plasma membrane & mitochondrial membrane potential	Significantly higher (P < 0.05)	Lower	[3]



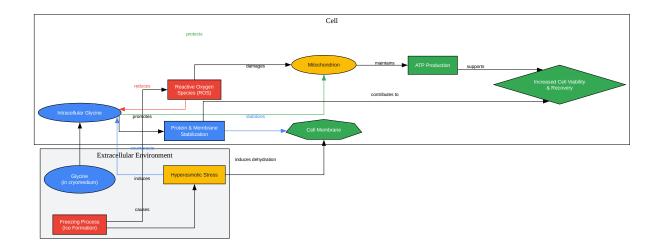
Achai Bull	10 mM (with 2.3 mM Vitamin E)	Post-thaw Total Antioxidant Capacity (T- AOC)	82.29 ± 1.19	48.43 ± 0.44	[3]	
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Table 2: Efficacy of Glycine Betaine in Cryopreservation of Various Cell Types

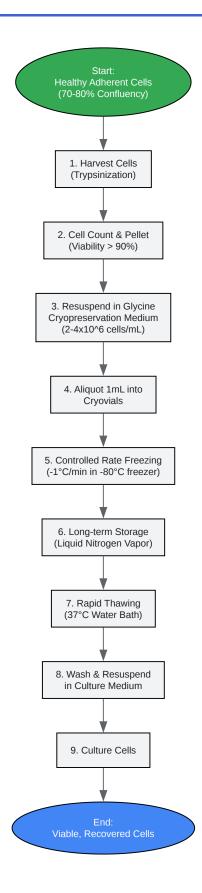
Cell Type	Glycine Betaine Concentration	Post-thaw Survival Efficiency	DMSO Control	Reference
GLC-82	6%	90.4%	Significantly lower	[9]
Hela	10%	78.4%	Significantly lower	[9]
MCF-10	4%	80.4%	Significantly lower	[9]
Prokaryotes (e.g., N. gonorrhoeae, S. pneumoniae)	6% (w/v)	Performed as well or better than standard cryoprotectants	S/BSA and T/D	[1]

Visualizations Signaling Pathway of Glycine's Cryoprotective Effects









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